
1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H10ClN3O. It is a colorless solid that is soluble in organic solvents and has a melting point of 166–167 °C. It is a heterocyclic compound with a pyrazole ring and a benzyl group. This compound has been studied for its potential applications in the field of organic synthesis and chemical research.
Aplicaciones Científicas De Investigación
Synthetic Sequence and Molecular Structures :
- The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to the requested compound, has been used in a sequence involving microwave irradiation and subsequent reactions to produce chalcones and reduced bipyrazoles. These reactions demonstrate the compound's role in synthesizing various molecular structures, highlighting its versatility in organic chemistry (Cuartas et al., 2017).
Precursor for Novel Heterocycles Synthesis :
- A derivative of the compound, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was used as a precursor to synthesize a series of novel heterocycles. This underscores the compound's utility in the synthesis of diverse heterocyclic compounds, which are crucial in medicinal chemistry (Baashen et al., 2017).
Antimicrobial Activity :
- Derivatives of similar pyrazole compounds, when reacted with chitosan, form Schiff bases that exhibit antimicrobial activity against various bacterial and fungal strains. This suggests the potential of the subject compound in developing antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Activity :
- Research on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, indicates significant antioxidant and anti-inflammatory activities. This indicates the possibility of similar properties in the 1-benzyl-5-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde compound, which could be explored for therapeutic applications (Sudha et al., 2021).
Crystal Structure Analysis :
- The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, structurally similar to the requested compound, was determined by X-ray diffraction. Such studies are essential for understanding the molecular geometry and potential reactivity of similar compounds (Xu & Shi, 2011).
Catalytic Synthesis and QSAR Studies :
- The compound and its derivatives were used in catalytic synthesis, and QSAR studies were conducted to evaluate their antioxidant properties. This application demonstrates the potential of the compound in the development of antioxidant agents and the utilization of QSAR for assessing biological activities (Prabakaran et al., 2021).
Sonogashira-Type Reactions :
- 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to the target compound, were used in Sonogashira-type cross-coupling reactions, demonstrating the compound's utility in synthetic organic chemistry and the synthesis of pyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011).
Propiedades
IUPAC Name |
1-benzyl-5-chloro-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(2)13-12(9-18)14(15)17(16-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILTMQZTBPZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150271 | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139157-43-0 | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139157-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



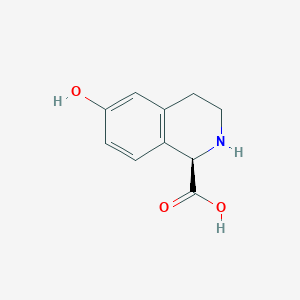
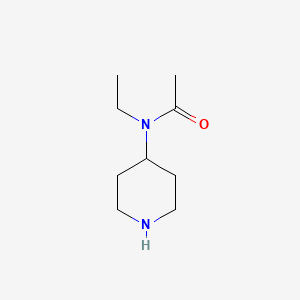
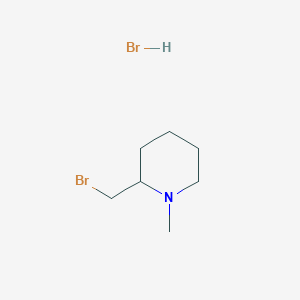
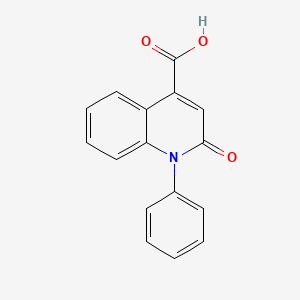

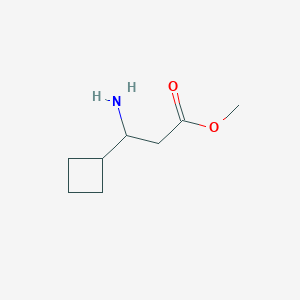
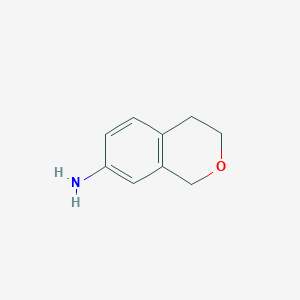


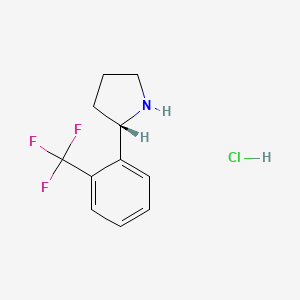
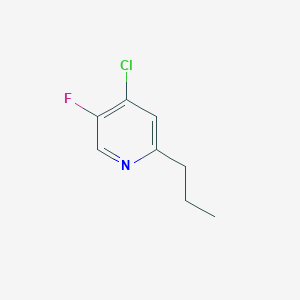
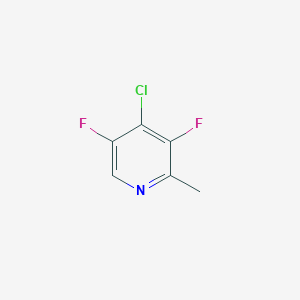
![1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid](/img/structure/B3237544.png)
![tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3237553.png)